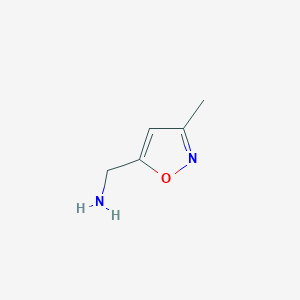

(3-Methylisoxazol-5-YL)methanamine

Description

Significance of the Isoxazole (B147169) Heterocycle in Chemical Biology

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net Its significance stems from its presence in numerous biologically active compounds and approved pharmaceutical agents. nih.govnih.gov The isoxazole moiety is valued for its metabolic stability and its ability to act as a bioisostere for other functional groups, such as amide or ester groups, thereby improving the physicochemical properties of a molecule. nih.govbohrium.com

The integration of the isoxazole ring into molecular designs has led to compounds exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. nih.govrsc.orgnih.govnih.gov This wide range of activities has made the isoxazole nucleus a focal point for the synthesis of new therapeutic agents. nih.govnih.gov The electronic nature of the ring can be fine-tuned through substitution, allowing chemists to modulate the biological activity and selectivity of the resulting compounds. rsc.orgresearchgate.net

Table 1: Examples of Marketed Drugs Containing the Isoxazole Scaffold

| Drug Name | Therapeutic Use |

|---|---|

| Sulfamethoxazole | Antibiotic. ijcrt.org |

| Cloxacillin | Antibiotic. ijcrt.org |

| Dicloxacillin | Antibiotic. nih.gov |

| Flucloxacillin | Antibiotic. nih.gov |

| Valdecoxib | Anti-inflammatory. researchgate.net |

| Zonisamide | Anticonvulsant. nih.gov |

| Risperidone | Antipsychotic. nih.gov |

| Leflunomide | Antirheumatic. researchgate.net |

Role of the Methanamine Moiety in Molecular Design

The methanamine group (–CH₂–NH₂), also known as the aminomethyl group, is a fundamental functional group in organic chemistry. wikipedia.org In molecular design, it serves several critical roles. As a primary amine, it is a key synthetic handle, allowing for a wide range of chemical transformations such as alkylation, acylation, and arylation. This versatility enables the construction of more complex molecular structures and the generation of libraries of related compounds for screening purposes.

Overview of Research Trajectories for (3-Methylisoxazol-5-YL)methanamine

This compound is primarily utilized in research as a versatile chemical intermediate and building block. Its structure combines the stable, biologically relevant 3-methylisoxazole (B1582632) core with the reactive aminomethyl side chain at the 5-position. This combination makes it a valuable starting material for the synthesis of more complex molecules destined for biological evaluation.

Research trajectories involving this compound are focused on its application in synthetic and medicinal chemistry. It serves as a key component in the creation of diverse chemical libraries for drug discovery programs, which aim to identify new lead compounds with potential therapeutic applications. Scientists leverage the reactivity of the amine group to introduce a variety of substituents, thereby exploring the structure-activity relationships (SAR) of novel isoxazole derivatives. The compound is studied for its potential to generate molecules with antimicrobial, antiviral, and anticancer properties.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₈N₂O | nih.govsigmaaldrich.comuni.lu |

| Molecular Weight | 112.13 g/mol | nih.govsigmaaldrich.com |

| IUPAC Name | (3-methyl-1,2-oxazol-5-yl)methanamine | nih.gov |

| CAS Number | 154016-55-4 | nih.govsigmaaldrich.com |

| Monoisotopic Mass | 112.063662883 Da | nih.gov |

| XLogP3 | -0.3 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3-methyl-1,2-oxazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-4-2-5(3-6)8-7-4/h2H,3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVMPILAJBLISV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586129 | |

| Record name | 1-(3-Methyl-1,2-oxazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154016-55-4 | |

| Record name | 1-(3-Methyl-1,2-oxazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Methylisoxazol-5-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methylisoxazol 5 Yl Methanamine and Its Precursors

Strategies for Isoxazole (B147169) Ring Formation in the Context of (3-Methylisoxazol-5-YL)methanamine Synthesis

The fundamental approach to constructing the 3-methylisoxazole (B1582632) ring, the core of this compound, typically involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). youtube.com This classical method remains a cornerstone for creating the isoxazole heterocycle.

The key steps in this process are:

Imine Formation: The amine group (-NH2) of hydroxylamine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form an imine. youtube.com

Intramolecular Cyclization: The hydroxyl group (-OH) of the intermediate then attacks the second carbonyl group, leading to the formation of a five-membered ring. youtube.com

Dehydration: The final step involves the elimination of a water molecule to yield the aromatic isoxazole ring. youtube.com

For the specific synthesis of precursors to this compound, a suitable 1,3-dicarbonyl equivalent is required. For instance, the synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones, related isoxazole structures, is achieved through a one-pot, three-component reaction involving an aromatic aldehyde, ethyl acetoacetate (B1235776), and hydroxylamine hydrochloride. nih.govorientjchem.org This highlights the versatility of using β-keto esters like ethyl acetoacetate as the 1,3-dicarbonyl source to generate the 3-methylisoxazole moiety. nih.gov

Another route involves the cyclocondensation of cross-conjugated pentenynones with hydrazines to form pyrazole (B372694) derivatives, demonstrating alternative strategies for heterocycle formation that could be adapted for isoxazoles. nanobioletters.com Furthermore, a patented method describes the synthesis of 3-amino-5-methyl isoxazole starting from ethyl acetate (B1210297) and acetonitrile (B52724) to form acetyl acetonitrile, which then reacts with p-toluenesulfonyl hydrazide and subsequently with hydroxylamine hydrochloride to form the isoxazole ring. google.com

Amination Approaches for the Methanamine Group

The introduction of the methanamine group at the 5-position of the 3-methylisoxazole ring is a critical step in the synthesis of the target compound. This is most commonly achieved by converting a suitable precursor, such as an aldehyde or a nitrile, at this position.

Reductive amination is a highly effective and widely used method for forming amines from carbonyl compounds. masterorganicchemistry.com In the context of synthesizing this compound, the precursor would be 3-methylisoxazole-5-carbaldehyde. The process involves two key stages:

Imine/Iminium Ion Formation: The aldehyde reacts with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form an imine or an iminium ion. masterorganicchemistry.com

Reduction: The intermediate imine or iminium ion is then reduced to the corresponding amine. masterorganicchemistry.com

Several reducing agents are suitable for this transformation, each with specific advantages. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and selective reagent that is particularly effective for reductive aminations. nih.gov It is compatible with a wide range of functional groups and generally provides high yields with fewer side products compared to other methods. nih.gov Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com While NaBH₄ can reduce the initial aldehyde, NaBH₃CN is known for its ability to selectively reduce the iminium ion in the presence of the aldehyde, which can be advantageous. masterorganicchemistry.com

Catalytic hydrogenation, using catalysts like Palladium on carbon (Pd/C) with a hydrogen source, is another powerful technique for reductive amination. youtube.com This method is often preferred in industrial settings. youtube.com

Beyond reductive amination of an aldehyde, other functional groups can serve as precursors to the methanamine moiety. One common alternative involves the reduction of a nitrile group. The synthesis would start with 3-methylisoxazole-5-carbonitrile. This nitrile can then be reduced to the primary amine, this compound, using strong reducing agents like lithium aluminum hydride (LAH) or through catalytic hydrogenation.

Another potential pathway could involve the Gabriel synthesis, starting from 5-(halomethyl)-3-methylisoxazole. This precursor would react with potassium phthalimide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine. This method is particularly useful for avoiding the over-alkylation that can sometimes occur in other amination methods.

Multi-Step Synthesis Pathways Involving this compound Precursors

A representative multi-step pathway could be:

Synthesis of Ethyl 3-methylisoxazole-5-carboxylate: This precursor can be synthesized via a [3+2] cycloaddition reaction between an appropriate alkyne and a nitrile oxide.

Reduction to (3-methylisoxazol-5-yl)methanol: The ester is reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LAH).

Oxidation to 3-methylisoxazole-5-carbaldehyde: The alcohol is then oxidized to the aldehyde using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or via a Swern oxidation.

Reductive Amination: The final step involves the reductive amination of the aldehyde, as described in section 2.2.1, to yield this compound.

A patented alternative for a related precursor, 3-amino-5-methyl isoxazole, demonstrates a different multi-step approach that avoids certain hazardous reagents. google.com This three-step synthesis starts with ethyl acetate and acetonitrile to form acetyl acetonitrile, which is then converted to a hydrazone and finally cyclized with hydroxylamine. google.com Such pathways highlight the modular nature of synthesizing substituted isoxazoles.

Raw Material Precursors for this compound Synthesis

The synthesis of this compound can be approached through several strategic routes, each defined by its set of primary raw material precursors. These routes generally fall into two categories: construction of the isoxazole ring with the aminomethyl side chain precursor already in place, or functionalization of a pre-formed 3-methylisoxazole core.

One fundamental approach involves a multi-component reaction to build the isoxazole ring. A common set of precursors for this method includes hydroxylamine hydrochloride , ethyl acetoacetate , and a suitable aldehyde. nih.govorientjchem.orgresearchgate.net Another method based on cycloaddition chemistry utilizes 3-methylnitrile oxide (generated in situ) and a terminal alkyne like propargylamine .

Alternatively, and often more directly, the target compound can be synthesized by modifying a 3-methylisoxazole intermediate. This is a common strategy in medicinal and combinatorial chemistry. The key precursors for these routes include:

3-Methylisoxazole-5-carbonitrile : This nitrile can be chemically reduced to the desired primary amine, this compound.

3-Methylisoxazole-5-carbaldehyde : This aldehyde serves as a direct precursor for reductive amination. masterorganicchemistry.com The reaction typically involves ammonia (or an ammonia source) and a suitable reducing agent (e.g., sodium borohydride, H₂ with a catalyst) to form the aminomethyl group. sld.curesearchgate.net

5-(Chloromethyl)-3-methylisoxazole : This halogenated intermediate is a versatile precursor. mdpi.comenamine.net The chlorine atom acts as a leaving group that can be displaced by an amine equivalent. This can be achieved through methods such as the Gabriel synthesis, which uses potassium phthalimide followed by hydrolysis, or by direct reaction with ammonia.

The selection of a specific synthetic route and its corresponding precursors depends on factors such as raw material availability, cost, scalability, and desired purity of the final product.

The following table summarizes the primary precursors for different synthetic pathways to this compound.

| Synthetic Route | Key Precursor(s) | Co-reagent(s) / Type | Reference(s) |

| Nitrile Reduction | 3-Methylisoxazole-5-carbonitrile | Reducing agent (e.g., LiAlH₄, H₂/Catalyst) | |

| Reductive Amination | 3-Methylisoxazole-5-carbaldehyde | Ammonia, Reducing agent (e.g., NaBH₃CN) | masterorganicchemistry.comresearchgate.net |

| Halide Substitution | 5-(Chloromethyl)-3-methylisoxazole | Ammonia or Potassium Phthalimide (Gabriel Synthesis) | mdpi.comenamine.net |

| Cycloaddition | 3-Methylnitrile oxide + Propargylamine | Base (e.g., Triethylamine) | |

| Multi-component Reaction | Hydroxylamine hydrochloride + Ethyl acetoacetate + Aldehyde equivalent | Catalyst (e.g., Citric Acid) | nih.govorientjchem.org |

Design and Synthesis of 3 Methylisoxazol 5 Yl Methanamine Derivatives and Analogs

Structural Modification Strategies at the Isoxazole (B147169) Ring

The isoxazole ring of (3-Methylisoxazol-5-YL)methanamine presents two primary sites for modification: the 3-position, which bears a methyl group, and the 5-position, which is attached to the methanamine moiety. Altering the substituents at these positions can profoundly influence the molecule's interaction with biological targets.

The methyl group at the 3-position is a common starting point for synthetic diversification. Research has shown that replacing this small alkyl group with larger or electronically different moieties can significantly impact biological potency and selectivity. For instance, in a series of 8-thiabicyclo[3.2.1]octane derivatives designed as dopamine transporter (DAT) inhibitors, the nature of the substituent at the 3-position of the isoxazole ring was critical for activity. A comparative study revealed that analogs featuring a 3-methylisoxazole (B1582632) demonstrated superior DAT inhibitory potency when compared to those with a 3-phenylisoxazole. nih.gov This suggests that for this particular biological target, a smaller, less sterically bulky group at the 3-position is preferred.

Common synthetic strategies to introduce diversity at this position involve starting from different precursors during the isoxazole ring formation. The construction of the isoxazole ring can be achieved through several routes, with a primary method being the reaction of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. researchgate.net By using different β-keto esters or related precursors, a wide variety of substituents can be installed at the 3-position.

Table 1: Impact of 3-Position Substitution on Dopamine Transporter (DAT) Inhibition

| 3-Position Substituent | Compound Class | DAT IC₅₀ (nM) | Reference |

|---|---|---|---|

| Methyl | 3β-aryl-8-thiabicyclo[3.2.1]octane | 7.2 | nih.gov |

This table illustrates that for a specific class of compounds, a methyl group at the 3-position of the isoxazole ring confers significantly higher potency for DAT inhibition compared to a phenyl group.

The 5-position of the isoxazole ring is the point of attachment for the methanamine group and is a crucial handle for synthetic elaboration. While the core structure contains a methanamine, this position can be functionalized with a variety of other groups to explore structure-activity relationships (SAR). However, modifications at this position can also impact the reactivity of the isoxazole core itself. In studies involving inverse electron-demand hetero-Diels-Alder reactions, it was observed that the presence of substituents at the 5-position can prevent reactivity, likely due to steric hindrance. rsc.org

In the context of developing biologically active molecules, the 5-position serves as the anchor for side chains that often dictate the compound's primary interaction with its target. For example, in the development of potent and selective DAT inhibitors, the entire 2-(isoxazolyl)-3-aryl-8-thiabicyclo[3.2.1]octane moiety is attached at the 5-position of the isoxazole ring, replacing a more traditional C2-ester found in cocaine analogs. nih.gov This demonstrates that complex and functionally rich side chains can be successfully appended to the 5-position to achieve desired pharmacological profiles.

Structural Modification Strategies at the Methanamine Moiety

The primary amine of the methanamine group is a key functional handle for derivatization, allowing for the introduction of a wide range of functionalities through well-established chemical transformations.

N-acylation is a common strategy to convert the basic amine into a neutral amide, which can alter the compound's polarity, hydrogen bonding capabilities, and metabolic stability. This transformation is typically achieved by reacting the primary amine with acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. researchgate.netmdpi.com For example, the synthesis of N-aryl acetamide derivatives involves this type of modification, where the amine is coupled to an acetic acid moiety that is further substituted. mdpi.com This approach allows for the systematic exploration of the chemical space around the nitrogen atom, which is often critical for optimizing interactions within a protein binding pocket. An example includes the coupling of the isoxazole moiety to form a larger structure via an amide linkage, such as in N-(6-((2-((3-methylisoxazol-5-yl)amino)-2-oxoethyl)thio... derivatives. evitachem.com

N-alkylation introduces alkyl groups onto the nitrogen atom, converting the primary amine into a secondary or tertiary amine. This modification increases the steric bulk and alters the basicity of the nitrogen atom, which can have a profound effect on biological activity and pharmacokinetic properties.

The systematic exploration of primary, secondary, and tertiary amine analogs is a cornerstone of medicinal chemistry campaigns. The transition from a primary to a secondary and then to a tertiary amine has significant structural and physicochemical consequences.

Primary Amines: Possess two N-H bonds, acting as both hydrogen bond donors and acceptors. They are typically more polar and have a higher potential for forming intermolecular interactions. The parent compound, this compound, is a primary amine. nih.gov

Secondary Amines: Have one N-H bond, allowing them to act as both a hydrogen bond donor and acceptor. N-alkylation with one equivalent of an alkylating agent yields a secondary amine. These are generally less polar and more lipophilic than their primary counterparts.

Tertiary Amines: Lack N-H bonds and can only function as hydrogen bond acceptors. They are the most lipophilic and sterically hindered of the three. Further alkylation of a secondary amine leads to a tertiary amine.

The choice between a primary, secondary, or tertiary amine can influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to the target.

Table 2: General Properties of Amine Analogs

| Amine Type | Hydrogen Bond Donor | Hydrogen Bond Acceptor | General Lipophilicity |

|---|---|---|---|

| Primary (-NH₂) | Yes (2 N-H) | Yes | Low |

| Secondary (-NHR) | Yes (1 N-H) | Yes | Medium |

Impact of Substituent Effects on Reactivity and Biological Activity

Substituents on both the isoxazole ring and the methanamine moiety exert significant control over the molecule's chemical reactivity and its biological effects. Structure-activity relationship (SAR) studies are crucial for understanding these effects and guiding the design of more potent and selective compounds.

The electronic nature of substituents can alter the reactivity of the isoxazole ring. For instance, the selection of substituents on 3,5-disubstituted isoxazoles plays a critical role in the efficiency of photochemical isomerization reactions, a process valuable in synthetic chemistry. chemrxiv.org The presence of electron-withdrawing or electron-donating groups can influence the stability of reaction intermediates and transition states, thereby directing the outcome of a chemical transformation. nih.gov

From a biological perspective, substituent effects are paramount. In a series of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones evaluated for anticancer activity, the substitution pattern on the aryl ring dramatically influenced potency. nih.gov The introduction of a chlorine atom in one analog reduced its IC₅₀ value significantly compared to the unsubstituted parent compound, highlighting the profound impact of a single atomic change. nih.gov Similarly, as noted earlier, the choice between a methyl and a phenyl group at the 3-position of the isoxazole ring resulted in a nearly tenfold difference in DAT inhibitory activity. nih.gov These findings underscore the importance of systematic structural modification in the design of targeted therapeutic agents.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2β-(3-methylisoxazol-5-yl)-3β-(4-chlorophenyl)-8-thiabicyclo[3.2.1]octane |

| 3-phenylisoxazole |

| 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-one |

| Cocaine |

Electronic and Steric Effects of Substituents

The biological activity and physicochemical properties of derivatives of this compound are profoundly influenced by the electronic and steric nature of the substituents introduced onto the molecule. These modifications can be strategically implemented at several positions, including the isoxazole ring, the methyl group, or the aminomethyl side chain, to probe structure-activity relationships (SAR).

Steric Effects: The size and spatial arrangement of substituents play a crucial role in determining the conformational preferences of the molecule and its ability to fit into a biological target's binding site. The introduction of bulky substituents on the aminomethyl side chain can introduce steric hindrance, which may either be beneficial or detrimental to biological activity, depending on the specific target. For example, N-alkylation of the primary amine can lead to a range of secondary and tertiary amines with varying steric profiles. These modifications can influence the molecule's ability to form specific hydrogen bonds and can impact its metabolic stability.

The interplay between electronic and steric effects is critical in the rational design of potent and selective analogs. A systematic exploration of these effects, often guided by computational modeling, allows for the optimization of molecular properties.

| Substituent (R) | Position | Electronic Effect | Steric Effect | Potential Impact |

| -CF3 | 3-position (replacing -CH3) | Strong Electron-Withdrawing | Moderate | Alters pKa, modulates binding interactions |

| -OCH3 | on an aromatic substituent | Electron-Donating | Moderate | Enhances electron density, may improve target engagement |

| -t-Butyl | on the amine nitrogen | Electron-Donating | High | Increases lipophilicity, introduces significant steric bulk, may improve metabolic stability |

| -Cl | on the isoxazole ring | Electron-Withdrawing | Low | Modifies electrostatic potential, can influence binding affinity |

Lipophilicity and Solubility Modulation through Derivatization

The lipophilicity and aqueous solubility of this compound derivatives are critical determinants of their pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The parent compound has a calculated logP of approximately -0.5, indicating a relatively hydrophilic character. Derivatization offers a powerful tool to modulate these properties to suit specific research needs.

Lipophilicity Modulation: Increasing the lipophilicity of the molecule can enhance its ability to cross cell membranes and the blood-brain barrier. This is often achieved by introducing non-polar functional groups. Common strategies include:

N-Alkylation or N-Arylation: Introducing alkyl or aryl groups on the primary amine increases the hydrocarbon content of the molecule.

Introduction of Halogens: Incorporating halogens, such as chlorine or fluorine, on the isoxazole ring or other substituents can increase lipophilicity.

Addition of Aromatic Rings: Appending aromatic or heteroaromatic moieties to the core structure significantly enhances lipophilicity.

Solubility Modulation: While increasing lipophilicity can be beneficial, it often comes at the cost of reduced aqueous solubility. Maintaining an appropriate balance is crucial. Strategies to enhance or maintain aqueous solubility include:

Introduction of Polar Functional Groups: Incorporating polar groups such as hydroxyl (-OH), carboxyl (-COOH), or additional amino groups can improve water solubility by increasing the potential for hydrogen bonding with water molecules.

Bioisosteric Replacements: Replacing less polar moieties with more polar bioisosteres can also be an effective strategy. For example, a phenyl ring could be replaced with a pyridine ring to introduce a nitrogen atom capable of hydrogen bonding.

The choice of derivatization strategy depends on the desired application of the resulting analog. For instance, for compounds intended for central nervous system research, a higher lipophilicity might be desirable, whereas for other applications, higher aqueous solubility might be prioritized.

| Derivative | Modification | Predicted LogP | Expected Change in Lipophilicity | Expected Change in Aqueous Solubility |

| N-Benzyl-(3-methylisoxazol-5-yl)methanamine | N-benzylation | ~1.5 | Increased | Decreased |

| (3-(Trifluoromethyl)isoxazol-5-yl)methanamine | -CH3 to -CF3 | ~0.2 | Slightly Increased | Decreased |

| 2-((3-Methylisoxazol-5-yl)methylamino)ethanol | N-hydroxyethylation | ~-0.8 | Decreased | Increased |

Synthesis of Salt Forms for Enhanced Research Utility

The primary amine in this compound provides a convenient handle for the synthesis of various salt forms. The formation of salts is a standard and highly effective method to improve the physicochemical properties of a compound, particularly its solubility, stability, and handling characteristics, which are all critical for in vitro and in vivo research.

The synthesis of a salt typically involves reacting the basic parent compound with a suitable acid. The choice of the counter-ion can have a significant impact on the properties of the resulting salt.

Common Salt Forms and Their Properties:

Hydrochloride (HCl) Salt: This is one of the most common salt forms. It is typically prepared by treating a solution of the free base with hydrochloric acid (either as a gas or in a solvent like ether or isopropanol). Hydrochloride salts are often crystalline, non-hygroscopic, and exhibit good aqueous solubility.

Sulfate Salt: Prepared using sulfuric acid, sulfate salts can also provide good crystallinity and solubility.

Maleate and Fumarate Salts: These are organic acid salts that can offer different solubility and dissolution rate profiles compared to inorganic acid salts. They are formed by reacting the free base with maleic acid or fumaric acid, respectively.

Tartrate and Citrate Salts: These salts, derived from tartaric acid and citric acid, are often used to improve solubility and can sometimes lead to the formation of chiral salts if the parent compound is chiral.

The selection of an appropriate salt form is a critical step in the pre-clinical development of a compound. The process often involves screening a variety of counter-ions to identify the salt with the optimal combination of properties for a given research application. The improved handling and solubility of crystalline salts facilitate accurate weighing and the preparation of stock solutions for biological assays.

| Salt Form | Acid Used | Potential Advantages |

| Hydrochloride | Hydrochloric Acid | Good crystallinity, high aqueous solubility, well-established |

| Sulfate | Sulfuric Acid | Good solubility, can offer different crystal packing |

| Maleate | Maleic Acid | Can improve dissolution rate, alternative to inorganic salts |

| Fumarate | Fumaric Acid | Often crystalline, may offer improved stability |

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of (3-Methylisoxazol-5-YL)methanamine, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the protons of this compound exhibit characteristic chemical shifts and coupling patterns. The methyl group protons on the isoxazole (B147169) ring typically appear as a singlet in the upfield region. The proton on the isoxazole ring itself also gives rise to a singlet. The methylene (B1212753) protons of the aminomethyl group adjacent to the isoxazole ring appear as a distinct signal, and the protons of the primary amine group can be observed as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. The carbon of the methyl group resonates at a characteristic upfield chemical shift. The quaternary carbon and the two methine carbons of the isoxazole ring, along with the methylene carbon of the aminomethyl group, all display unique signals in the spectrum, allowing for a complete assignment of the carbon framework of the molecule.

| ¹H NMR Data | |

| Proton | Typical Chemical Shift (δ) ppm |

| Methyl (CH₃) | ~2.3 |

| Isoxazole Ring (CH) | ~6.2 |

| Methylene (CH₂) | ~4.2 |

| Amine (NH₂) | Variable (broad singlet) |

| ¹³C NMR Data | |

| Carbon | Typical Chemical Shift (δ) ppm |

| Methyl (CH₃) | ~11 |

| Methylene (CH₂) | ~38 |

| Isoxazole Ring (C) | ~101 |

| Isoxazole Ring (C-CH₃) | ~160 |

| Isoxazole Ring (C-CH₂NH₂) | ~172 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain insight into the structure of this compound through the analysis of its fragmentation patterns. The nominal molecular weight of this compound is approximately 112.13 g/mol . sigmaaldrich.com

In a typical mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight of the compound. For more sensitive analysis, especially in complex matrices, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed. In positive ion mode, the protonated molecule, [M+H]⁺, would be a prominent ion.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, confirming its elemental composition. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), reveals characteristic daughter ions. A common fragmentation pathway for this molecule involves the loss of the aminomethyl group or cleavage of the isoxazole ring, providing further structural confirmation.

| Predicted Mass Spectrometry Data | |

| Adduct | m/z |

| [M+H]⁺ | 113.0709 |

| [M+Na]⁺ | 135.0529 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The IR spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational frequencies of the bonds within the molecule.

Key characteristic absorption bands for this compound include:

N-H stretching: The primary amine group typically shows two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H stretching: Aliphatic C-H stretching vibrations from the methyl and methylene groups are observed in the 2850-3000 cm⁻¹ region.

C=N stretching: The carbon-nitrogen double bond within the isoxazole ring gives rise to a characteristic absorption band, typically around 1600-1650 cm⁻¹.

C=C stretching: The carbon-carbon double bond of the isoxazole ring will also show a stretching vibration in a similar region to the C=N bond.

N-O stretching: The nitrogen-oxygen bond of the isoxazole ring will have a characteristic absorption in the fingerprint region of the spectrum.

C-N stretching: The carbon-nitrogen single bond of the aminomethyl group will also be present in the fingerprint region.

| Characteristic IR Absorption Bands | |

| Functional Group | Typical Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=N Stretch (Isoxazole) | 1600 - 1650 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction byproducts and impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis and purity determination of this compound. A typical reversed-phase HPLC method would utilize a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The composition of the mobile phase can be optimized to achieve good separation and peak shape. Detection is often performed using a UV detector, as the isoxazole ring contains a chromophore that absorbs UV light.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity. By using columns packed with smaller particles (typically sub-2 µm), UPLC systems can operate at higher pressures, leading to much faster analysis times without sacrificing chromatographic performance. The principles of separation are the same as in HPLC, but the improved efficiency of UPLC allows for better resolution of closely eluting impurities, providing a more accurate assessment of the compound's purity.

Research Applications and Biological Relevance of 3 Methylisoxazol 5 Yl Methanamine

Role in Agricultural Chemistry Research

The utility of (3-Methylisoxazol-5-YL)methanamine extends into the field of agricultural chemistry, where it is employed as a building block for the synthesis of novel agrochemicals. researchgate.net The isoxazole (B147169) moiety is present in a number of commercial pesticides. The development of new agents to protect crops is a continuous process, and the chemical diversity offered by precursors like this compound is crucial. Research into related isoxazole structures has yielded compounds with potential applications as mosquito larvicides, highlighting the scaffold's relevance in controlling disease vectors, a field that often overlaps with agricultural and public health concerns. rsc.org

Utility as a Building Block in Complex Organic Synthesis

One of the most significant roles of this compound is its function as a versatile building block in organic synthesis. researchgate.net The primary amine group is a reactive handle that allows for a variety of chemical transformations, including acylation, alkylation, and participation in coupling reactions. This reactivity, combined with the stable isoxazole core, makes it an ideal starting material for constructing more elaborate molecules. Synthetic chemists utilize such building blocks to efficiently access complex molecular architectures, which is particularly valuable in drug discovery programs and the synthesis of biologically active compounds. researchgate.netnih.gov

The structure of this compound is well-suited for its role as a precursor to molecules with a high density of functional groups. The isoxazole ring itself can be further functionalized, and the aminomethyl side chain provides a key point for elaboration. Researchers have used this compound as a starting material for preparing fused heterocyclic ring systems, such as oxazolo[5,4-d]pyrimidines, which exhibit significant biological activities. researchgate.netbldpharm.com Its ability to participate in multi-component reactions further enhances its utility, allowing for the rapid assembly of complex structures from simpler starting materials in a single synthetic operation. biolmolchem.com This efficiency is a significant advantage in generating chemical libraries for high-throughput screening.

The application of this compound as an intermediate in material science is an emerging area of interest. Chemical suppliers categorize the compound and its analogs under material science products, including those for OLED materials, polymers, and organic pigments. bldpharm.comnih.gov The isoxazole ring possesses specific electronic and photochemical properties. For instance, the weak N-O bond in the isoxazole ring can break under UV irradiation, a property that has been harnessed to develop isoxazole-based photo-cross-linkers for applications in chemoproteomics. wikipedia.org While specific examples of this compound in the synthesis of bulk materials are not widely reported in academic literature, its inherent properties and those of the broader isoxazole class suggest potential for its use in creating novel functional materials.

Applications in Biochemical and Analytical Research Protocols

In biochemical and analytical research, isoxazole derivatives serve as valuable tools and probes. Derivatives of this compound have been synthesized and used in biochemical assays to screen for enzyme inhibitory activity. For example, a series of N-(5-methyl-isoxazol-3-yl)benzenesulfonamide derivatives were synthesized and evaluated for their potential to inhibit various isoforms of human carbonic anhydrase, a significant target in drug discovery. researchgate.net Furthermore, trisubstituted isoxazoles have been employed as allosteric ligands to study the thermal stability of proteins like the retinoic-acid-receptor-related orphan receptor γt (RORγt) ligand-binding domain, using techniques such as thermal shift assays. A related compound, 3-Hydroxymethyl-5-methylisoxazole, is classified as a biochemical reagent for general life science research, underscoring the utility of this chemical family in laboratory protocols. bldpharm.com

| Research Protocol | Isoxazole Derivative Used | Purpose of Application |

| Enzyme Inhibition Assay | N-(5-methyl-isoxazol-3-yl)benzenesulfonamides | Screening for inhibitors of human carbonic anhydrase (hCA) isoforms. researchgate.net |

| Protein Stability Assay | Trisubstituted isoxazoles | Acting as allosteric ligands to measure the thermal stabilization of the RORγt protein. |

| General Life Science | 3-Hydroxymethyl-5-methylisoxazole | Used as a biochemical reagent or organic compound in biological research. bldpharm.com |

Theoretical and Computational Investigations of 3 Methylisoxazol 5 Yl Methanamine

Structure-Activity Relationship (SAR) Studies via Computational Chemistry

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the structural features of a molecule with its biological activity. nih.gov Computational chemistry enhances SAR studies by quantifying the effects of various structural modifications on molecular properties such as electronic distribution, shape, and reactivity.

For the isoxazole (B147169) scaffold, SAR studies have revealed that the nature and position of substituents on the ring are critical for determining biological activity. nih.govebi.ac.uk Research on various isoxazole derivatives has shown that modifications at the C-3 and C-5 positions significantly influence their therapeutic effects, which range from anticancer to anti-inflammatory actions. nih.govtandfonline.com

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. connectjournals.com This method is widely used to understand the mechanism of action of drug candidates by identifying key binding interactions and estimating the strength of the ligand-protein complex.

Numerous docking studies have been performed on isoxazole derivatives to elucidate their interactions with various biological targets. For example, isoxazole-carboxamide derivatives have been evaluated as inhibitors of cyclooxygenase (COX) enzymes. Docking simulations revealed that a 5-methyl-isoxazole ring could be pushed toward a secondary binding pocket in COX-2, leading to ideal binding interactions. nih.govnih.gov In other research, isoxazole derivatives have been docked against cancer-related targets like the STAT3 protein and DNA, showing significant binding affinity and helping to rationalize their anticancer effects. connectjournals.com

A study on novel benzofuran-isoxazole hybrids, including a compound with a (3-methylisoxazol-5-yl)methoxy moiety, performed docking against the main protease of COVID-19. The results indicated a strong theoretical affinity, with favorable docking scores suggesting potent inhibitory potential. nih.gov Similarly, isoxazole derivatives have been docked against carbonic anhydrase, with the results aligning well with in vitro inhibition data. acs.orgnih.gov These studies consistently show that the isoxazole ring and its substituents participate in crucial interactions, including hydrogen bonds and hydrophobic contacts, within the active sites of target proteins. For (3-Methylisoxazol-5-YL)methanamine, the primary amine group is expected to form strong hydrogen bonds with amino acid residues like aspartate or glutamate (B1630785) in a target's binding pocket, a feature that is often critical for potent biological activity.

Table 1: Representative Docking Scores of Isoxazole Derivatives against Biological Targets

| Compound Class | Target Protein | Representative Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Benzofuran-Isoxazole Hybrids | COVID-19 Main Protease | -9.37 to -11.63 | nih.gov |

| Isoxazole-Carboxamides | COX-2 | - | nih.govnih.gov |

| Imidazolo-Triazole Hydroxamic Acids | HDAC 2 | -8.7 | ajchem-a.com |

Note: Direct docking scores are not always reported in the same format; the table reflects the reported binding affinity data.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that develops mathematical equations to correlate the chemical structure of compounds with their biological activity. nih.govsysrevpharm.org These models use molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) to predict the activity of new, untested compounds, thereby saving significant resources in the drug discovery process. nih.govyoutube.com

Several QSAR studies have been successfully applied to series of isoxazole derivatives. nih.govresearchgate.net For instance, a 3D-QSAR study was conducted on isoxazole derivatives as farnesoid X receptor (FXR) agonists using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.com These models demonstrated strong predictive ability, with high correlation coefficients (r²) and predictive r² (r²_pred) values, indicating their reliability. The CoMSIA model revealed that steric, electrostatic, hydrophobic, and hydrogen bond donor fields contributed significantly to the compounds' activity, with the hydrogen bond donor field being particularly important. mdpi.com

Another QSAR study on isoxazole derivatives with anti-inflammatory activity also showed a strong correlation between the predicted and observed biological effects, validating the developed model. nih.govresearchgate.netingentaconnect.com These models are crucial for identifying the key physicochemical properties that govern the activity of isoxazole compounds. Based on these findings, a QSAR model for a series including this compound would likely highlight the importance of its hydrogen bond donating capacity and its specific steric and electrostatic profile for any predicted biological activity.

Table 2: Statistical Parameters of a 3D-QSAR Study on Isoxazole Derivatives

| Model | q² | r² | r²_pred | Steric Contribution | Electrostatic Contribution | H-Bond Donor Contribution |

|---|---|---|---|---|---|---|

| CoMFA | 0.664 | 0.960 | 0.872 | 58.7% | 41.3% | - |

| CoMSIA | 0.706 | 0.969 | 0.866 | 13.0% | 23.3% | 30.3% |

(Data sourced from a study on FXR agonists. mdpi.com)

Conformational Analysis and Molecular Dynamics Simulations

MD simulations have been employed to validate the binding modes of isoxazole derivatives predicted by docking. In a study of new functionalized isoxazoles as antibacterial agents, MD simulations were performed on the most promising compound complexed with bacterial proteins. The analysis of the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) confirmed that the ligand-receptor complex remained stable throughout the simulation, supporting the docking results. mdpi.com Similar MD studies on isoxazole derivatives as carbonic anhydrase inhibitors also demonstrated the stability of the complexes, with the ligand remaining securely in the active site. acs.orgnih.govnih.gov

Furthermore, direct chemical dynamics simulations have been used to investigate the dissociation chemistry of deprotonated 3-methylisoxazole (B1582632) under collision-induced dissociation (CID) conditions. bohrium.com These simulations provided detailed atomic-level mechanisms of fragmentation, which is crucial for understanding the intrinsic stability and reactivity of the 3-methylisoxazole core present in this compound. Such studies confirm the stability of the isoxazole ring while providing a deeper understanding of its potential metabolic fate and fragmentation patterns.

Future Research Directions and Emerging Opportunities for 3 Methylisoxazol 5 Yl Methanamine

Development of Novel Synthetic Routes with Improved Sustainability

The traditional synthesis of the isoxazole (B147169) ring often involves methods like the [3+2] cycloaddition of nitrile oxides with alkynes. biolmolchem.com While effective, these routes can rely on reagents and conditions that are not environmentally benign. A significant future direction lies in developing greener, more sustainable synthetic protocols.

Recent research into the synthesis of related isoxazole derivatives has highlighted several promising green chemistry principles that could be adapted for (3-methylisoxazol-5-yl)methanamine production. mdpi.com Key strategies include:

Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and improving atom economy. mdpi.comnih.gov Their application would streamline the synthesis, avoiding the isolation of intermediates.

Eco-Friendly Solvents and Catalysts: There is a growing trend to replace hazardous organic solvents with water. researchgate.net Research has shown the successful synthesis of isoxazol-5(4H)-ones in aqueous media using biodegradable catalysts like tartaric acid. researchgate.net Another innovative approach uses a combination of an agro-waste-derived catalyst (water extract of orange fruit peel ash) and glycerol (B35011) as a green solvent system. nih.gov

Bio-based Catalysts: The use of catalysts like propylamine-functionalized cellulose, which is sustainable and operates efficiently in water at room temperature, represents a significant advancement in green synthesis for isoxazole derivatives. mdpi.com

Future efforts will likely focus on adapting these MCR and green catalyst systems to directly synthesize this compound, reducing the environmental footprint and cost of production.

Expansion of Derivatization Strategies for Enhanced Bioactivity

This compound serves as a crucial starting material for creating diverse chemical libraries through modification of its primary amine group. Expanding these derivatization strategies is a key avenue for discovering compounds with enhanced potency and specificity for various biological targets. The aminomethyl side chain provides a versatile handle for a range of chemical transformations.

Future research will likely focus on the following derivatization approaches to modulate pharmacokinetic and pharmacodynamic properties:

Amide and Sulfonamide Synthesis: The reaction of the primary amine to form amides and sulfonamides is a common and effective strategy. For instance, 5-methylisoxazole-3-carboxamide (B1215236) derivatives have been synthesized and evaluated as potential antitubercular agents. researchgate.net Similarly, complex benzenesulfonamides incorporating a methyl-isoxazolyl moiety have been designed as inhibitors of human carbonic anhydrase isoenzymes. nih.gov

Urea (B33335) Formation: Creating urea derivatives is another strategy to explore different hydrogen bonding patterns and interactions with biological targets.

N-Alkylation and N-Arylation: Introducing alkyl or aryl groups on the nitrogen atom can significantly alter the compound's lipophilicity and metabolic stability. For example, N-benzylation can enhance pharmacokinetic properties by reducing metabolic degradation.

Formation of Complex Heterocycles: The amine group can be used as a key element in constructing more complex heterocyclic systems, such as quinazolinones, which have shown potential as antileukemic agents. researchgate.net

| Derivative Class | Synthetic Strategy | Potential Bioactivity Enhancement | Example Application |

|---|---|---|---|

| Amides | Reaction with carboxylic acids or acyl chlorides | Modifies hydrogen bonding, metabolic stability | Antitubercular Agents researchgate.net |

| Sulfonamides | Reaction with sulfonyl chlorides | Introduces strong hydrogen bond accepting group | Carbonic Anhydrase Inhibitors nih.gov |

| Quinazolinones | Multi-step synthesis using the amine as a key nucleophile | Creates rigid scaffolds for specific receptor binding | Antileukemic Agents researchgate.net |

| N-Aryl/Alkyl Amines | Reductive amination or nucleophilic substitution | Increases lipophilicity, improves CNS penetration | CNS-Targeted Therapies |

In-depth Mechanistic Studies of Biological Activities

While many isoxazole derivatives have been screened for biological activity, a detailed understanding of their mechanism of action at the molecular level is often lacking. Future research must move beyond preliminary screening to conduct in-depth mechanistic studies to elucidate how these compounds exert their effects. This involves identifying specific molecular targets, such as enzymes or receptors, and characterizing the binding interactions.

Emerging opportunities in this area include:

Molecular Docking and Simulation: Computational tools can predict how derivatives of this compound bind to the active sites of target proteins. Such studies have been used to support the structure-activity relationship of isoxazole derivatives against microbial enzymes like glucosamine-6-phosphate synthase. nih.gov This approach can guide the rational design of more potent and selective inhibitors.

Enzyme Inhibition Assays: For derivatives showing promise as enzyme inhibitors, detailed kinetic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive). This has been explored for isoxazole-based sulfonamides against carbonic anhydrase isoforms. nih.gov

Target Identification and Validation: For compounds with interesting phenotypic effects (e.g., anticancer activity), identifying the specific cellular target is a critical step. This can involve techniques like affinity chromatography, proteomics, and genetic screening. Research on related styrylquinazolinones suggests potential interactions with cannabinoid receptors, a hypothesis that warrants further mechanistic investigation. researchgate.net

Exploration of New Application Domains

The isoxazole scaffold is present in a wide array of pharmacologically active compounds, suggesting that derivatives of this compound could find applications in numerous therapeutic areas. biolmolchem.comnih.gov While research has touched upon its use in developing anticancer and antimicrobial agents, many other domains remain largely unexplored. mdpi.com

Future research should systematically explore the potential of this compound derivatives in new application domains, including:

| Potential Application Domain | Rationale Based on Related Isoxazole Derivatives |

|---|---|

| Anti-Inflammatory | Known anti-inflammatory properties of isoxazole analogues. biolmolchem.comnih.gov |

| Antiviral (including Anti-HIV) | Documented antiviral and anti-HIV activity in other isoxazole-containing compounds. biolmolchem.com |

| Neurodegenerative Diseases (e.g., Anti-Alzheimer) | Derivatives of isoxazol-5(4H)-one have shown potential as anti-Alzheimer agents. mdpi.com |

| Metabolic Disorders (e.g., Anti-Obesity, Antihyperglycemic) | Related structures have been investigated for anti-obesity and antihyperglycemic effects. mdpi.comnih.gov |

| Agrochemicals | Use as a building block for agrochemicals is a recognized application area. mdpi.com |

The versatility of the parent compound makes it an ideal candidate for generating focused libraries to screen against targets relevant to these diseases.

Advanced Analytical Techniques for Characterization

The characterization of this compound and its derivatives has conventionally relied on standard spectroscopic techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). mdpi.comnih.govresearchgate.net While essential for structural confirmation, future research will benefit from the application of more advanced analytical methods to gain deeper insights.

Key opportunities include:

High-Resolution Mass Spectrometry (HRMS): Techniques like LC/HR-MS are crucial for confirming elemental composition and for metabolite identification studies in complex biological matrices. nih.gov

X-ray Crystallography: Obtaining single-crystal X-ray diffraction data for novel derivatives is essential for unambiguously determining their three-dimensional structure. This information is invaluable for understanding structure-activity relationships and for guiding computational modeling studies.

Advanced NMR Techniques: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can aid in the complex structural elucidation of novel derivatives. Furthermore, specialized techniques like Saturation Transfer Difference (STD-NMR) can be employed to study the binding interactions between a derivative and its biological target directly in solution.

Chromatographic Methods: Advanced chromatographic techniques such as Ultra-High-Performance Liquid Chromatography (UPLC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are vital for assessing the purity of synthesized compounds with high resolution and sensitivity. bldpharm.comnih.gov

The adoption of these advanced analytical tools will be critical for rigorously characterizing new compounds, understanding their behavior in biological systems, and accelerating the drug discovery and development process.

Q & A

Q. How can contradictory bioactivity data across studies be resolved?

- Answer : Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial tests).

- Compound purity : Verify via HPLC (>95% purity; C18 column, 0.1% TFA/MeCN gradient) .

- Cell line heterogeneity : Use isogenic cell panels to control for genetic background .

Q. What stability challenges arise under varying pH and temperature conditions?

- Answer :

- Acidic conditions (pH < 3) : Isoxazole ring hydrolysis to β-ketonitriles.

- Alkaline conditions (pH > 9) : Methanamine deprotonation, leading to oxidation.

- Thermal stability : Decomposes above 150°C (TGA data) .

Q. Which analytical methods quantify this compound in complex matrices?

- Answer :

- HPLC-UV : C18 column, λ = 254 nm, retention time = 6.3 min.

- LC-MS/MS : MRM transition m/z 127 → 85 (LOQ = 0.1 ng/mL) .

Q. How are splitting patterns in 1H NMR spectra interpreted for structural confirmation?

- Answer :

- Isoxazole protons : Doublet of doublets (J = 2.1 Hz) due to coupling with adjacent methyl and NH₂ groups.

- Methyl group : Singlet at δ 2.2 ppm (no adjacent protons) .

Q. What strategies identify biological targets for this compound in neuropharmacology?

- Answer :

- Affinity chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins.

- SPR (Biacore) : Measure real-time binding kinetics to suspected targets (e.g., GABAₐ receptors) .

Q. How are pharmacokinetic properties (e.g., bioavailability) assessed preclinically?

- Answer :

- In vitro : Caco-2 cell monolayer assay for intestinal permeability.

- In vivo : Plasma concentration-time curves after oral administration (rats; LC-MS quantification) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.